molecular formula C16H15N3S B14637368 2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)-3-methylaniline CAS No. 52131-70-1

2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)-3-methylaniline

Cat. No.: B14637368
CAS No.: 52131-70-1
M. Wt: 281.4 g/mol
InChI Key: DOERKVDHIXBLGZ-UHFFFAOYSA-N
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Description

2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)-3-methylaniline: is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of an imino group, a phenyl group, and a methyl-substituted aniline moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)-3-methylaniline typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.

    Introduction of the Imino Group: The imino group can be introduced through the reaction of the thiazole derivative with an appropriate amine.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Methylation of Aniline: The final step involves the methylation of the aniline moiety using a methylating agent such as methyl iodide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)-3-methylaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)-3-methylaniline depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their function and leading to antimicrobial or anticancer effects.

    Chemical Reactivity: The presence of reactive functional groups allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)aniline: Lacks the methyl group on the aniline moiety.

    2-(2-Imino-4-methyl-1,3-thiazol-3(2H)-yl)-3-methylaniline: Contains a methyl group on the thiazole ring instead of the phenyl group.

    2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)-aniline: Lacks the methyl group on the aniline moiety.

Uniqueness

The presence of both the phenyl group and the methyl-substituted aniline moiety in 2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)-3-methylaniline distinguishes it from other similar compounds. This unique structure may confer specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

52131-70-1

Molecular Formula

C16H15N3S

Molecular Weight

281.4 g/mol

IUPAC Name

2-(2-imino-4-phenyl-1,3-thiazol-3-yl)-3-methylaniline

InChI

InChI=1S/C16H15N3S/c1-11-6-5-9-13(17)15(11)19-14(10-20-16(19)18)12-7-3-2-4-8-12/h2-10,18H,17H2,1H3

InChI Key

DOERKVDHIXBLGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N)N2C(=CSC2=N)C3=CC=CC=C3

Origin of Product

United States

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